Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
Description
Historical Development of Pyrazolopyridine Scaffolds
The historical development of pyrazolopyridine scaffolds traces back to fundamental discoveries in heterocyclic chemistry, with the broader pyrazole family first being recognized when 1-pyrazolyl-alanine was isolated from watermelon seeds in 1959. This early discovery marked the beginning of systematic investigations into pyrazole-containing heterocycles and their potential for pharmaceutical applications. The evolution from simple pyrazole structures to complex fused systems like pyrazolopyridines represents decades of methodological advancement in synthetic organic chemistry.
The development of pyrazolopyridine chemistry gained significant momentum during the late 20th century as researchers recognized the potential of these fused heterocyclic systems to serve as privileged scaffolds in drug discovery. The incorporation of nitrogen atoms at strategic positions within these bicyclic frameworks created opportunities for enhanced biological activity compared to their monocyclic counterparts. Early synthetic approaches focused primarily on the annulation of pyridine fragments to amino-substituted pyrazole rings, establishing fundamental methodologies that continue to influence contemporary synthetic strategies.
The progression from simple pyrazole derivatives to sophisticated pyrazolopyridine architectures was facilitated by advances in cyclization methodologies and improved understanding of reaction mechanisms. The development of the Japp-Klingemann reaction and its modifications provided researchers with reliable tools for constructing these complex heterocyclic systems. These methodological advances enabled the synthesis of increasingly diverse pyrazolopyridine derivatives, including compounds with varying degrees of saturation and different substitution patterns around the fused ring system.
Modern developments in pyrazolopyridine chemistry have been driven by the recognition of these scaffolds as valuable pharmacophores for addressing various therapeutic targets. The success of pyrazole-containing cyclooxygenase-2 inhibitors in clinical applications has brought renewed attention to the broader family of pyrazole-fused heterocycles. This clinical validation has stimulated intensive research efforts aimed at exploring the full potential of pyrazolopyridine scaffolds across multiple therapeutic areas, including oncology, neurology, and inflammatory diseases.
Classification and Nomenclature of Pyrazolo[4,3-c]pyridine Derivatives
The classification and nomenclature of pyrazolo[4,3-c]pyridine derivatives follows established principles of heterocyclic chemistry, incorporating both systematic naming conventions and structural descriptors that precisely define the fusion pattern and substitution characteristics of these compounds. The designation "pyrazolo[4,3-c]pyridine" specifically indicates that the pyrazole ring, containing nitrogen atoms at positions 1 and 2, is fused to a pyridine ring through the 4,3-bond connection, creating a distinctive bicyclic architecture with defined regiochemical relationships.
The systematic nomenclature of these compounds utilizes the Hantzsch-Widman system, which provides a standardized approach for naming heterocyclic compounds that is independent of carbocyclic analogs. In the case of pyrazolo[4,3-c]pyridine derivatives, the base name incorporates prefixes that designate the presence and position of heteroatoms, while suffixes indicate the degree of saturation within the ring system. The specific compound methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride exemplifies this systematic approach, with each element of the name providing precise structural information.
The International Union of Pure and Applied Chemistry name for this compound reflects the complete structural features: the "1-methyl" designation indicates N-methylation at position 1 of the pyrazole ring, "4,5,6,7-tetrahydro" specifies the saturation state of the pyridine portion, and "3-carboxylate" identifies the ester functionality at position 3. The "hydrochloride" designation indicates the salt form, which is commonly employed to enhance stability and solubility characteristics of the base compound.
Table 1: Nomenclature Elements of Pyrazolo[4,3-c]pyridine Derivatives
| Structural Element | Nomenclature Designation | Position/Function |
|---|---|---|
| Base heterocycle | pyrazolo[4,3-c]pyridine | Fused bicyclic core |
| N-methylation | 1-methyl | Position 1 substitution |
| Saturation state | 4,5,6,7-tetrahydro | Reduced pyridine ring |
| Ester functionality | 3-carboxylate | Position 3 substitution |
| Salt form | hydrochloride | Crystalline salt formation |
The classification system also encompasses regioisomeric relationships, which are particularly important for understanding the structural diversity possible within the pyrazolopyridine family. The [4,3-c] fusion pattern represents one of several possible arrangements, with alternative patterns such as [3,4-b] and [1,5-a] creating distinct structural classes with different chemical and biological properties. These regioisomeric distinctions are crucial for understanding structure-activity relationships and for predicting the behavior of different pyrazolopyridine derivatives in various chemical and biological contexts.
Significance in Heterocyclic Chemistry Research
The significance of pyrazolopyridine scaffolds in heterocyclic chemistry research extends far beyond their structural novelty, encompassing fundamental contributions to our understanding of heterocyclic reactivity, synthetic methodology development, and structure-activity relationship elucidation. These fused heterocyclic systems serve as valuable models for investigating the electronic interactions between different nitrogen-containing rings and for exploring how such interactions influence chemical reactivity and biological activity.
Research into pyrazolopyridine chemistry has yielded significant insights into the principles governing heterocyclic synthesis, particularly regarding cyclization reactions and ring-forming processes. The development of efficient synthetic routes to pyrazolo[4,3-c]pyridine derivatives has required sophisticated understanding of reaction mechanisms, regioselectivity considerations, and the influence of substituent effects on cyclization outcomes. These investigations have contributed to broader advances in heterocyclic methodology, with applications extending to other fused ring systems and complex molecular architectures.
The role of pyrazolopyridines as privileged scaffolds in medicinal chemistry has established them as important subjects for structure-activity relationship studies. The ability to systematically modify different positions around the fused ring system provides researchers with powerful tools for optimizing biological activity and selectivity profiles. Studies involving compounds like this compound contribute to understanding how structural modifications influence pharmacological properties and how different substitution patterns can be used to achieve desired therapeutic outcomes.
The synthetic accessibility of pyrazolopyridine derivatives has made them valuable substrates for exploring new chemical transformations and reaction mechanisms. The presence of multiple nitrogen atoms and the possibility for varying degrees of saturation create opportunities for diverse chemical modifications, including selective functionalization reactions and complex multi-step synthetic sequences. These characteristics have established pyrazolopyridines as important tools for advancing synthetic methodology and for training graduate students in advanced heterocyclic chemistry techniques.
Contemporary research applications of pyrazolopyridine chemistry extend into emerging areas such as chemical biology, where these scaffolds serve as molecular probes for investigating biological processes. The structural features that make pyrazolopyridines effective pharmaceuticals also make them valuable tools for studying protein-ligand interactions, enzyme mechanisms, and cellular signaling pathways. This dual utility as both therapeutic agents and research tools has solidified the position of pyrazolopyridine chemistry as a critical area of investigation within the broader field of heterocyclic chemistry.
Structure-Based Categorization within Nitrogen-Containing Heterocycles
The structure-based categorization of pyrazolopyridine derivatives within the broader context of nitrogen-containing heterocycles reveals the unique positioning of these compounds at the intersection of multiple structural classifications. As fused bicyclic systems incorporating both five-membered and six-membered nitrogen heterocycles, pyrazolopyridines represent a distinct class that combines the electronic characteristics of both pyrazole and pyridine ring systems. This dual nature creates electronic properties that are neither purely pyrazole-like nor purely pyridine-like, but rather represent a unique hybridization of both structural motifs.
The electronic structure of pyrazolo[4,3-c]pyridine derivatives reflects the influence of multiple nitrogen atoms positioned at different locations within the fused ring system. The pyrazole portion contributes electron-rich character through the adjacent nitrogen atoms at positions 1 and 2, while the pyridine portion introduces electron-deficient character through the nitrogen atom incorporated into the six-membered ring. This electronic asymmetry creates opportunities for selective chemical modifications and contributes to the unique reactivity profiles observed for these compounds.
Table 2: Electronic Characteristics of Pyrazolopyridine Ring Systems
| Ring Component | Nitrogen Positions | Electronic Character | Reactivity Profile |
|---|---|---|---|
| Pyrazole portion | N-1, N-2 | Electron-rich | Nucleophilic character |
| Pyridine portion | N-7 | Electron-deficient | Electrophilic character |
| Fusion junction | C-3a, C-7a | Intermediate | Bridge reactivity |
| Substitution sites | C-3, C-5, C-6 | Variable | Dependent on substituents |
The categorization of compounds like this compound within this framework requires consideration of both the base heterocyclic structure and the influence of substituents and saturation patterns. The tetrahydro configuration of the pyridine portion significantly alters the electronic properties compared to the fully unsaturated system, introducing conformational flexibility and modifying the overall electronic distribution within the molecule. This structural modification places the compound in a subcategory of partially saturated pyrazolopyridines with distinct chemical and biological properties.
The presence of the methyl ester functionality at position 3 introduces additional complexity to the structural categorization, as this substituent can participate in various chemical transformations and can influence the overall molecular properties through electronic and steric effects. The N-methylation at position 1 further modifies the electronic characteristics of the pyrazole ring, affecting both the basicity of the remaining pyrazole nitrogen and the overall lipophilicity of the molecule. These modifications create a unique subcategory within the broader pyrazolopyridine family, with properties that are specifically tailored through the combination of structural features.
The systematic categorization of pyrazolopyridine derivatives also considers their relationship to other nitrogen-containing heterocycles, including their structural similarities to purine-like systems and their differences from simpler azine derivatives. The fused nature of the pyrazolopyridine scaffold creates opportunities for interactions with biological targets that are not accessible to simpler heterocyclic systems, while the specific fusion pattern determines the spatial arrangement of nitrogen atoms and influences the overall three-dimensional structure of the molecule. This structural categorization framework provides essential context for understanding the unique properties and applications of compounds like this compound within the broader landscape of heterocyclic chemistry.
Properties
IUPAC Name |
methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-12-7-3-4-10-5-6(7)8(11-12)9(13)14-2;/h10H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHXOSONJYUQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1609401-30-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity based on recent studies, including data tables and case studies.
- Molecular Formula : C₉H₁₃ClN₃O₂
- Molecular Weight : 231.68 g/mol
- Purity : ≥95%
- Physical Form : Solid
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant activity against various pathogens. Specifically, this compound has shown promising results against the ESKAPE pathogens, which are notorious for their multidrug resistance.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro assays indicated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Compound | IC₅₀ (µM) | COX Enzyme | Reference |
|---|---|---|---|
| Methyl 1-methyl-4,5,6,7-tetrahydro... | 28.39 | COX-1 | |
| Methyl 1-methyl-4,5,6,7-tetrahydro... | 23.8 | COX-2 |
The mechanism underlying the biological activity of this compound involves the inhibition of key enzymes involved in pathogen metabolism and inflammatory responses. For instance:
- Inhibition of COX Enzymes : By inhibiting COX enzymes (COX-1 and COX-2), this compound reduces the synthesis of prostaglandins that mediate inflammation.
- Disruption of Pathogen Metabolism : The compound's structure allows it to interfere with metabolic pathways in bacteria and parasites.
Case Study 1: ESKAPE Pathogens
A study published in MDPI evaluated several derivatives of pyrazolo compounds against ESKAPE pathogens. The lead compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Inflammation Models
In vivo studies using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation compared to control groups treated with saline solution. The effective dose (ED₅₀) was calculated to be comparable to established anti-inflammatory drugs like indomethacin.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations
Table 1: Key Structural Differences
*Calculated based on formula.
Key Observations :
- Ester vs. Non-Ester Groups: Ethyl and methyl esters (e.g., ) enhance solubility in polar solvents compared to hydrophobic substituents like isopropyl .
- Salt Forms: Dihydrochloride salts (e.g., ) may improve crystallinity and stability over monohydrochlorides.
Physicochemical Properties
Table 2: Physical and Spectral Data
Functional Group Impact :
- Ester vs. Oxazolyl : Oxazolyl derivatives (e.g., 12f) exhibit higher melting points (142–143°C vs. 84–85°C for methoxypropyl analogues), suggesting stronger intermolecular interactions .
- Alkyl Chain Length : Longer chains (e.g., methoxypropyl in 12h) reduce melting points due to decreased crystallinity .
Pharmacological Activity
- Antimicrobial Activity : Oxazolyl-substituted derivatives (e.g., 12f–12h) show efficacy against ESKAPE pathogens, with potency influenced by substituent hydrophobicity .
Preparation Methods
Synthesis of the Pyrazolo[4,3-c]pyridine Core
- The core pyrazolo[4,3-c]pyridine structure is obtained via a one-pot process adapting literature methods of mixed-Claisen condensation, avoiding isolation of intermediates.
- Subsequent N-methylation of the pyrazole ring yields regioisomeric methylated compounds, separable by chromatography, with typical regioisomer ratios around 60:40.
Ester Formation and Aminolysis
- The methyl ester function at the 3-position is introduced during or after ring formation.
- Aminolysis catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) converts esters into corresponding amides or other derivatives, followed by Boc-deprotection and reductive amination to yield substituted analogs.
Preparation of the Hydrochloride Salt
- The free base of the methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions, typically in an organic solvent or aqueous medium.
- This salt formation enhances the compound’s stability and solubility for further applications.
Detailed Stepwise Synthesis Example (Adapted from Recent Research)
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of pyrazolo[4,3-c]pyridine intermediate | Mixed-Claisen condensation in one-pot | High yield, no isolation of intermediates |
| 2 | N-Methylation of pyrazole ring | Methylating agent (e.g., methyl iodide), base | Produces regioisomers (60:40 ratio) |
| 3 | Aminolysis of methyl ester | TBD catalyst, amine nucleophile | Clean conversion to amide derivatives |
| 4 | Boc-deprotection and reductive amination | Acidic deprotection, reductive amination reagents | Yields N-substituted derivatives |
| 5 | Formation of hydrochloride salt | Treatment with HCl | Improves compound stability and handling |
Research Findings and Analytical Data
- Regioisomer Separation: Chromatographic techniques effectively separate N-methyl regioisomers, critical for obtaining pure target compounds.
- Yields: Typical yields for key steps such as N-methylation and aminolysis range from 60% to over 90%, indicating efficient synthetic protocols.
- Spectroscopic Characterization: ^1H NMR and LC-MS data confirm the structure and purity of intermediates and final products, with characteristic chemical shifts for pyrazolo[4,3-c]pyridine protons and molecular ion peaks matching expected masses.
Additional Notes on Synthetic Optimization
- The use of one-pot methods reduces purification steps and improves overall efficiency.
- Catalysts such as TBD enhance aminolysis rates and selectivity.
- Salt formation with hydrochloric acid is a straightforward step that stabilizes the compound for storage and further use.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Starting Material | 3-Aminopyrazole derivatives | Commercially available or synthesized | Provides pyrazole ring nucleus |
| Ring Closure Strategy | Pyridine formation onto pyrazole | Mixed-Claisen condensation | Bicyclic pyrazolo[4,3-c]pyridine core |
| N-Methylation | Introduction of methyl group on pyrazole N-1 | Methyl iodide, base | Regioisomeric methylated products |
| Ester Functionalization | Methyl ester at C-3 | Esterification or direct condensation | Precursor for further modification |
| Aminolysis | Conversion of ester to amide or derivatives | TBD catalyst, amines | Functionalized derivatives |
| Salt Formation | Hydrochloride salt preparation | HCl treatment | Stable, isolable salt form |
Q & A
Q. Optimization Strategies :
- Vary catalyst loading (e.g., 2–5 mol% PdCl₂(PPh₃)₂) to balance cost and yield.
- Adjust microwave power (100–150 W) or reflux duration (12–24 hours) to improve reaction efficiency.
- Monitor purity via TLC or HPLC at each step to minimize byproducts .
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Short-term storage : -4°C in airtight containers with desiccants (1–2 weeks).
- Long-term storage : -20°C under nitrogen atmosphere (1–2 years) to prevent hydrolysis or oxidation .
- Handling precautions :
What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
Q. Table 1: Representative Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 13.38 (s, 1H, NH), 8.61 (s, 1H, pyridine) | |
| ESI-MS | m/z 450.2 [M+H]⁺ | |
| Melting Point | 145–146°C (for pyrazolo-pyridine analogs) |
How can researchers address discrepancies in solubility or physicochemical data?
Methodological Answer:
- Experimental determination :
- Computational tools : Predict solubility using COSMO-RS or QSPR models when empirical data are lacking .
Note : Many pyrazolo-pyridines show poor aqueous solubility, requiring DMSO or cyclodextrin-based formulations for biological assays .
What strategies are recommended for assessing biological activity, given structural similarities to kinase inhibitors?
Methodological Answer:
- Kinase inhibition assays :
- Use recombinant kinases (e.g., PI3Kδ or JAK) in ADP-Glo™ assays. Test IC₅₀ values at 1–100 µM .
- Cellular assays :
- Evaluate antiproliferative effects in cancer lines (e.g., K562 or HeLa) via MTT assays (48–72 hr exposure) .
- Structural analogs : Compare activity with 3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridines, which show µM-level inhibition .
Q. Table 2: Biological Evaluation Parameters
| Assay Type | Protocol | Reference |
|---|---|---|
| Kinase Inhibition | ADP-Glo™, 10 µM ATP, 1 hr incubation | |
| Cell Viability | MTT, 48 hr, λ = 570 nm |
How should researchers resolve contradictions in synthetic yields across studies?
Methodological Answer:
- Root-cause analysis :
- Compare catalyst purity (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂).
- Assess solvent dryness (anhydrous DMF vs. technical grade).
- Design of Experiments (DoE) : Use factorial designs to test temperature, catalyst, and solvent interactions .
Example : Microwave synthesis yields >70% with PdCl₂(PPh₃)₂, while reflux methods yield 50–60% due to side reactions .
What purification methods are optimal for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for non-polar intermediates .
- Recrystallization : Employ methanol/water (4:1) for polar derivatives. Monitor crystal growth at 4°C .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for high-purity (>95%) final products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
